

# In-Depth Technical Guide: (-)-Isolongifolol (C<sub>15</sub>H<sub>26</sub>O)

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## Compound of Interest

Compound Name: (-)-Isolongifolol

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This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of the sesquiterpenoid alcohol, **(-)-Isolongifolol**. The information is curated for professionals in research and development, with a focus on data presentation, experimental protocols, and the visualization of its biological context.

## Chemical and Physical Properties

**(-)-Isolongifolol** is a tricyclic sesquiterpenoid with the molecular formula C<sub>15</sub>H<sub>26</sub>O. Its structure is characterized by a complex bridged ring system. A summary of its key chemical and physical properties is presented in Table 1.

| Property          | Value                                                                                   | Source |
|-------------------|-----------------------------------------------------------------------------------------|--------|
| Molecular Formula | C15H26O                                                                                 | [1]    |
| Molecular Weight  | 222.37 g/mol                                                                            | [1]    |
| IUPAC Name        | [(1R,2S,7S,8S,9S)-3,3,7-trimethyl-8-tricyclo[5.4.0.0 <sup>2,9</sup> ]undecanyl]methanol | [1]    |
| CAS Number        | 1139-17-9                                                                               | [1]    |
| Appearance        | White crystalline solid                                                                 |        |
| Melting Point     | 113-114 °C                                                                              |        |
| Boiling Point     | 300.9 ± 10.0 °C (Predicted)                                                             |        |
| Density           | 0.971 ± 0.06 g/cm <sup>3</sup> (Predicted)                                              |        |
| Solubility        | Soluble in organic solvents such as chloroform and methanol.                            |        |

## Spectroscopic Data

The structural elucidation of **(-)-Isolongifolol** is confirmed through various spectroscopic techniques. The following tables summarize the available spectroscopic data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While complete assigned experimental NMR data is not readily available in public literature, the structural complexity of **(-)-Isolongifolol** would produce a detailed spectrum. A representative analysis would include:

- <sup>1</sup>H NMR: Resonances corresponding to methyl groups, methylene protons within the cyclic systems, and methine protons at the ring junctions. The hydroxymethyl group would exhibit characteristic shifts.

- $^{13}\text{C}$  NMR: Signals for fifteen carbon atoms, including methyl, methylene, methine, and quaternary carbons, as well as the carbon of the hydroxymethyl group.

## Infrared (IR) Spectroscopy

The IR spectrum of **(-)-Isolongifolol** would be characterized by the following absorption bands:

| Wavenumber ( $\text{cm}^{-1}$ ) | Functional Group              |
|---------------------------------|-------------------------------|
| ~3400 (broad)                   | O-H stretch (alcohol)         |
| ~2950-2850                      | C-H stretch (alkane)          |
| ~1460 and ~1370                 | C-H bend (alkane)             |
| ~1050                           | C-O stretch (primary alcohol) |

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) data for **(-)-Isolongifolol** is available from the NIST WebBook.<sup>[2]</sup> The fragmentation pattern is consistent with its tricyclic sesquiterpenoid structure.

## Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of **(-)-Isolongifolol** are crucial for its further study and application.

## Synthesis of (-)-Isolongifolol

A common synthetic route to sesquiterpenoids involves the modification of readily available natural products. A plausible synthesis of **(-)-Isolongifolol** could start from longifolene, a naturally occurring tricyclic sesquiterpene hydrocarbon.

Hypothetical Synthetic Protocol from Longifolene:

- Hydroboration-Oxidation of Longifolene:

- To a solution of longifolene in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of borane-THF complex ( $\text{BH}_3\cdot\text{THF}$ ) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Cool the mixture to 0 °C and slowly add a solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide (30%).
- Stir the mixture at room temperature for 1 hour.
- Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting alcohol mixture by column chromatography on silica gel to yield **(-)-Isolongifolol**.

## Isolation of (-)-Isolongifolol

**(-)-Isolongifolol** can be isolated from natural sources, such as the fungus *Junghuhnia nitida*.

General Isolation Protocol:

- Extraction:
  - The dried and powdered biomass of the natural source is extracted exhaustively with a suitable organic solvent, such as methanol or a mixture of chloroform and methanol, at room temperature.
  - The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
- Fractionation:
  - The crude extract is subjected to liquid-liquid partitioning between solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.
- Chromatographic Purification:

- The fraction containing **(-)-Isolongifolol** is further purified using a combination of chromatographic techniques, such as column chromatography on silica gel or Sephadex LH-20, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

## Biological Activity and Signaling Pathways

Research has indicated that derivatives of **(-)-Isolongifolol** possess inhibitory activity against the enzyme butyrylcholinesterase (BChE).<sup>[3]</sup>

### Butyrylcholinesterase Inhibitory Activity

Microbial transformation of **(-)-Isolongifolol** yields hydroxylated metabolites that have been shown to inhibit butyrylcholinesterase.<sup>[3]</sup> The IC<sub>50</sub> values for two of these metabolites are presented in Table 2.

| Compound                 | IC <sub>50</sub> (μM) |
|--------------------------|-----------------------|
| 10α-hydroxyisolongifolol | 13.6                  |
| 9α-hydroxyisolongifolol  | 299.5                 |

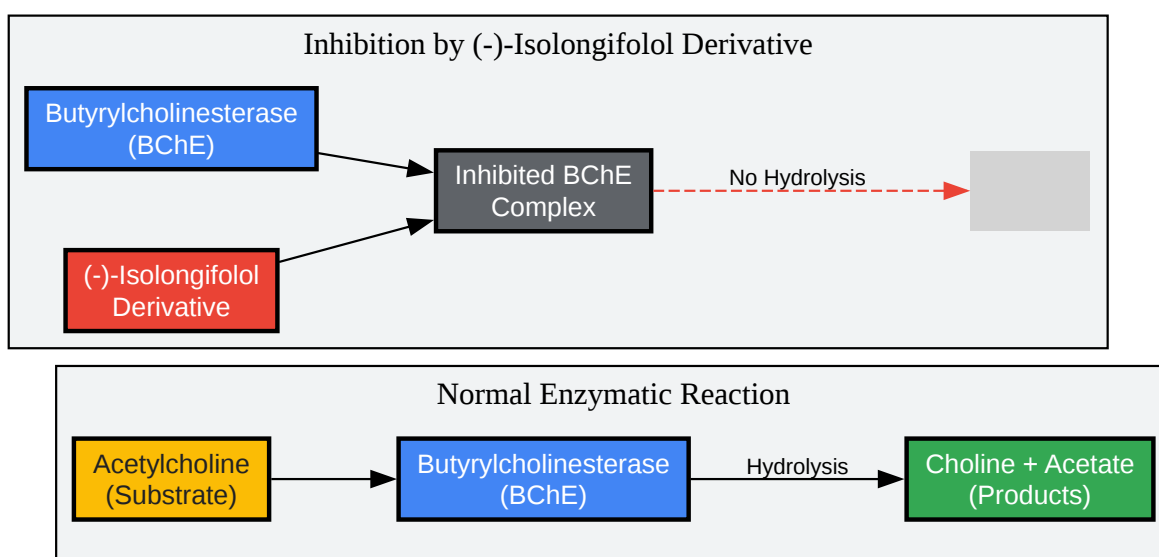
Experimental Protocol for Butyrylcholinesterase Inhibition Assay (Ellman's Method):

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add a solution of butyrylcholinesterase in phosphate buffer (pH 8.0).
- Add various concentrations of the test compound to the wells.
- Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature.
- Initiate the reaction by adding the substrate, butyrylthiocholine iodide, and the chromogenic reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
- Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC<sub>50</sub> value.

## Signaling Pathway Visualization

The inhibition of butyrylcholinesterase by **(-)-Isolongifolol** derivatives suggests a potential role in modulating cholinergic signaling. The following diagram illustrates the general mechanism of enzyme inhibition.



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Caption: Mechanism of Butyrylcholinesterase Inhibition.

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## References

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- To cite this document: BenchChem. [In-Depth Technical Guide: (-)-Isolongifolol (C<sub>15</sub>H<sub>26</sub>O)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075120#molecular-formula-c15h26o-isolongifolol]

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